molecular formula C12H11FN6O B6019023 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B6019023
M. Wt: 274.25 g/mol
InChI Key: NMWQYZPZOJGWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a tetrazolo-pyrimidine derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the proliferation of cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines and to modulate the activity of certain neurotransmitters that are involved in pain and seizures.
Biochemical and physiological effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and to inhibit the expression of certain genes that are involved in cancer cell proliferation. It has also been reported to reduce the production of pro-inflammatory cytokines and to modulate the activity of certain neurotransmitters that are involved in pain and seizures.

Advantages and Limitations for Lab Experiments

7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using different methods. It has also been reported to exhibit potent anticancer, anti-inflammatory, and antimicrobial activities. However, its limitations include its low solubility in water, which can affect its bioavailability and its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for the study of 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide. One of the future directions is to investigate its potential use as a chemotherapeutic agent for the treatment of different types of cancer. Another future direction is to explore its potential use as an anti-inflammatory agent for the treatment of inflammatory diseases. Moreover, its potential use as an antimicrobial agent for the treatment of bacterial and fungal infections requires further investigation. Additionally, the development of new synthesis methods and the optimization of its pharmacological properties are also future directions for the study of this compound.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are required to fully understand its potential applications and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has been reported in the literature using different methods. One of the methods involves the reaction of 4-fluoroaniline with ethyl 2-cyanoacetate to form 4-fluorophenyl-2-cyanoacetic acid ethyl ester. The ester is then reacted with hydrazine hydrate to form 4-fluorophenylhydrazine. The reaction of 4-fluorophenylhydrazine with 5-methyl-1H-tetrazole-1-carboxylic acid ethyl ester in the presence of triethylamine and acetic acid yields this compound.

Scientific Research Applications

7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has been studied for its potential applications in different fields of scientific research. It has been reported to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi. Moreover, it has been reported to possess anticonvulsant and analgesic properties.

properties

IUPAC Name

7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN6O/c1-6-9(11(14)20)10(7-2-4-8(13)5-3-7)19-12(15-6)16-17-18-19/h2-5,10H,1H3,(H2,14,20)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWQYZPZOJGWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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